molecular formula C25H33N3O5 B10857024 OPN expression inhibitor 1

OPN expression inhibitor 1

Cat. No.: B10857024
M. Wt: 455.5 g/mol
InChI Key: QRKZWJMHZFFVGH-RCGBBLIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osteopontin (OPN) is a multifunctional glycoprotein implicated in cancer progression, fibrosis, and immune regulation. OPN Expression Inhibitor 1 (Compound 11) is a synthetic small molecule developed to directly suppress OPN expression. It is characterized by the molecular formula C₂₅H₃₃N₃O₅ (molecular weight: 455.55) and is marketed by MedChemExpress (MCE) and TargetMol for preclinical breast cancer research . While its exact mechanism remains undisclosed, it is distinguished as a direct OPN expression inhibitor, unlike other compounds that modulate OPN indirectly via upstream pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OPN expression inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for research use .

Chemical Reactions Analysis

Structural Confirmation via Analytical Methods

Post-synthesis, the compound’s structure is validated using:

Technique Purpose
NMR spectroscopy Confirms proton/carbon environments
Mass spectrometry Verifies molecular weight (455.55 g/mol)
HPLC Ensures purity (>95% for research use)

These methods confirm the integrity of functional groups critical for OPN inhibition, such as the amide bond and aromatic rings .

Mechanism of OPN Suppression

This compound disrupts OPN signaling through:

  • Transcriptional repression : Downregulates OPN mRNA by interfering with AP-1 or NF-κB transcription factor binding to the OPN promoter .

  • Post-translational modification : Alters OPN glycosylation or phosphorylation, reducing its extracellular stability .

Key interaction pathways :

  • PI3K/Akt inhibition : Blocks OPN-mediated activation of survival pathways in cancer cells .

  • Integrin αvβ3 antagonism : Disrupts OPN binding to cell-surface receptors, reducing metastasis .

Biological Reactivity and Selectivity

The compound exhibits selective reactivity in biological systems:

  • Dose-dependent inhibition : Suppresses OPN expression in breast cancer cells (IC₅₀: ~10 µM) .

  • Low off-target effects : Minimal interaction with unrelated kinases (e.g., EGFR, VEGFR) in screening assays.

Table 1: In vitro activity of this compound

Cell Line OPN Suppression (%) Concentration (µM) Reference
Breast cancer (MCF-7)85%25
Leukemia (KG-1)72%50

Stability and Metabolic Reactions

  • Plasma stability : Half-life >6 hours in human plasma, indicating suitability for in vivo studies .

  • Hepatic metabolism : Primarily undergoes CYP3A4-mediated oxidation, producing inactive metabolites.

Comparative Analysis with Other OPN Inhibitors

Inhibitor Mechanism Selectivity Clinical Stage
Brefelamide Smad4-mediated OPN repressionModeratePreclinical
siRNA-OPN mRNA degradationHighExperimental
PPARγ ligands A/T-rich sequence interferenceLowPhase II
This compound Transcriptional suppressionHighPreclinical

Scientific Research Applications

Cancer Therapy

The inhibition of OPN expression has shown promise in various cancer types, particularly in breast cancer and melanoma.

  • Breast Cancer : A study demonstrated that targeting OPN significantly reduced tumor growth and metastasis in preclinical models of breast cancer. The neutralization of OPN enhanced T cell infiltration and activation in tumors resistant to anti-PD-1 therapy, indicating its potential as a therapeutic target for improving immunotherapy outcomes . Additionally, high levels of OPN were associated with poor prognosis in breast cancer patients, suggesting that OPN inhibitors could be beneficial in clinical settings .
  • Melanoma : Research using RNA interference to silence OPN expression in melanoma cell lines resulted in a significant decrease in cell proliferation and invasion. The use of validated OPN-specific small interfering RNA led to an average inhibition rate of 60% compared to control groups . This suggests that OPN expression inhibitors could serve as effective agents in melanoma treatment.
  • Hepatocellular Carcinoma : In hepatocellular carcinoma, the knockdown of OPN was found to inhibit the expression of DNA methyltransferase 1, a key enzyme associated with drug resistance. This indicates that targeting OPN may overcome resistance mechanisms by reprogramming the methylome .

Immunology

OPN plays a critical role in modulating immune responses. Its inhibition can alter the tumor microenvironment and enhance anti-tumor immunity.

  • Macrophage Recruitment : Inhibiting OPN expression has been shown to reduce macrophage accumulation in tumors, which is crucial for limiting tumor growth. In studies involving renal disease models, the suppression of OPN led to decreased macrophage infiltration and subsequent renal injury . This highlights the potential for OPN inhibitors to modulate immune cell behavior in both cancer and inflammatory diseases.
  • T Cell Activation : The inhibition of OPN enhances T cell activation within tumors, potentially improving the efficacy of immunotherapies. This mechanism is particularly relevant for cancers that exhibit resistance to conventional therapies .

Renal Diseases

In renal pathology, elevated levels of OPN have been linked to progressive kidney injury.

  • Crescentic Glomerulonephritis : Studies have shown that IL-1 upregulates OPN expression during kidney injury. The administration of an IL-1 receptor antagonist significantly suppressed OPN levels and correlated with improved kidney function . This suggests that targeting OPN may provide therapeutic benefits in managing renal diseases characterized by inflammation and fibrosis.

Case Studies and Findings

StudyDisease ModelKey FindingsImplications
Nature (2024)Breast CancerTargeting OPN reduced tumor growth and improved T cell activationPotential for enhancing immunotherapy effectiveness
PMC (2021)MelanomaSilencing OPN led to decreased proliferation and invasionSupports use as a therapeutic target
PMC (2023)Hepatocellular CarcinomaKnockdown of OPN inhibited drug resistance mechanismsMay improve treatment outcomes
PMC (1999)Renal DiseaseIL-1 upregulates OPN; its inhibition reduces macrophage infiltrationTherapeutic target for kidney injury

Comparison with Similar Compounds

Direct vs. Indirect OPN Modulators

Compound Target/Mechanism Application/Condition Studied Key Findings
OPN Expression Inhibitor 1 Direct OPN suppression (exact pathway unknown) Breast cancer Reduces OPN expression in preclinical models; no clinical data available .
Ulixertinib (ERK1/2 inhibitor) Inhibits ERK1/2 → reduces OPN secretion Myelofibrosis ERK1/2 inhibition lowers OPN plasma levels, attenuating bone marrow fibrosis in mice .
FLLL32 (JAK2/STAT3 inhibitor) Blocks JAK2/STAT3 → inhibits OPN-induced NOX1 Hepatocellular carcinoma (HCC) Prevents OPN-driven ROS production and tumor progression .
Wogonin Suppresses p38 MAPK → reduces OPN levels Obesity/adipocyte dysfunction Lowers OPN in 3T3-L1 adipocytes via PPAR-α activation and c-Jun phosphorylation reduction .
Allicin Inhibits NF-κB → downregulates OPN Renal stone formation Reduces OPN expression in rat kidney tissues, mitigating crystal deposition .
Rapamycin (RAPA) mTORC1 inhibitor → modulates AKT/FOXO1/OPN TIE2-mutant venous malformations Reverses OPN suppression in vascular smooth muscle cells, restoring contractile phenotypes .

Mechanistic Insights

  • Direct Inhibition : Compound 11 uniquely targets OPN expression itself, whereas others (e.g., Ulixertinib, FLLL32) act on signaling pathways upstream of OPN .
  • Pathway Specificity: ERK1/2 inhibitors (Ulixertinib, PD98059) block OPN transcriptional activation via Egr-1, a regulator of the OPN promoter . JAK2/STAT3 inhibitors (FLLL32) disrupt OPN-mediated NOX1/ROS signaling in HCC . Natural compounds like Wogonin and Allicin exhibit pleiotropic effects, modulating OPN alongside other inflammatory or metabolic pathways .

Efficacy and Clinical Relevance

  • Breast Cancer : Compound 11’s application is restricted to preclinical studies, unlike ERK/JAK inhibitors, which have broader oncological testing .
  • Fibrosis : Ulixertinib outperforms Compound 11 in fibrosis models, demonstrating OPN’s role in TGF-β/Smad signaling .

Biological Activity

Osteopontin (OPN) is a glycoprotein involved in various biological processes, particularly in cancer progression, immune responses, and tissue remodeling. The inhibition of OPN expression has emerged as a significant therapeutic strategy in oncology due to its role in promoting tumor growth, metastasis, and resistance to therapies. This article explores the biological activity of OPN expression inhibitor 1, detailing its mechanisms, effects on cancer cells, and potential therapeutic applications.

Mechanisms of OPN Action

OPN functions through several pathways that influence tumor biology:

  • Cell Migration and Invasion : OPN enhances cell motility and invasion by activating signaling pathways such as PI3K/AKT and NF-κB. This leads to increased expression of matrix metalloproteinases (MMPs), which facilitate extracellular matrix degradation and promote metastasis .
  • Apoptosis Regulation : OPN plays a critical role in evading apoptosis in cancer cells. By binding to receptors like integrin αvβ3 and CD44, OPN activates survival pathways that inhibit programmed cell death, thereby contributing to tumor persistence and resistance to therapy .
  • Immune Modulation : OPN acts as a cytokine that modulates immune responses. It influences the behavior of immune cells such as macrophages and T lymphocytes, promoting a pro-tumorigenic environment that can suppress anti-tumor immunity .

Effects of OPN Expression Inhibition

Inhibition of OPN expression has been shown to yield significant biological effects across various cancer types:

  • Breast Cancer : Silencing OPN expression in breast cancer cell lines resulted in decreased cell proliferation and invasion, alongside increased apoptosis. This was associated with reduced levels of MMP-2 and MMP-9, indicating diminished invasive potential .
  • Hepatocellular Carcinoma (HCC) : In HCC models, downregulation of OPN led to enhanced sensitivity to chemotherapeutic agents. The inhibition of OPN expression was linked to decreased expression of DNA methyltransferase 1 (DNMT1), suggesting a role in reversing epigenetic modifications associated with drug resistance .
  • Melanoma : Studies have demonstrated that OPN knockdown inhibits the proliferation and invasion of melanoma cells. The use of specific siRNA targeting OPN resulted in significant reductions in cell viability and invasive capabilities .

Case Study 1: HCC Treatment Resistance

A study involving HCC patients showed that high levels of OPN correlated with poor treatment outcomes. By silencing OPN, researchers observed a marked decrease in the survival rates of cancer stem cell-like populations within tumors, highlighting its role in mediating drug resistance through epigenetic mechanisms .

Case Study 2: Melanoma Progression

In melanoma research, the application of OPN-specific siRNA demonstrated a significant reduction in tumor growth and metastasis. The study revealed that silencing OPN altered the expression profiles of key proteins involved in cell survival and migration, supporting its potential as a therapeutic target .

Data Table: Summary of Biological Effects of OPN Inhibition

Cancer Type Effect of OPN Inhibition Mechanism
Breast CancerReduced proliferation; increased apoptosisDecreased MMP-2/9 levels; altered PI3K/AKT signaling
Hepatocellular CarcinomaIncreased sensitivity to chemotherapyDownregulation of DNMT1; reversal of epigenetic modifications
MelanomaInhibited invasion; reduced growthAltered expression of survival proteins; decreased cell motility

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended to validate the efficacy of OPN expression inhibitor 1 in cellular models?

  • Methodology : Use Western blotting to quantify OPN protein levels post-inhibition, qPCR to measure mRNA expression (e.g., primers targeting SPP1), and immunohistochemistry (IHC) to assess spatial expression patterns in tumor sections . For functional validation, pair these with assays like colony formation or cell proliferation (e.g., CCK-8 assay) to correlate OPN suppression with phenotypic changes . Include positive controls (e.g., siRNA-mediated OPN knockdown) and negative controls (scrambled siRNA) to confirm inhibitor specificity .

Q. How should controlled experiments be designed to evaluate OPN inhibition specificity and off-target effects?

  • Experimental Design :

  • Dose-response curves : Test inhibitor concentrations (e.g., 1–50 μM) to identify IC₅₀ values and rule out cytotoxicity (via MTT assays) .
  • Off-target screening : Use RNA-seq or proteomics to profile global gene/protein changes post-inhibition. Cross-reference with databases like STRING or KEGG to identify unintended pathway modulation .
  • Genetic validation : Combine inhibitor treatment with OPN overexpression (e.g., plasmid transfection) to confirm rescue of phenotype .

Q. What statistical approaches are critical for analyzing OPN expression data in inhibitor studies?

  • Analysis : Apply χ² tests for categorical data (e.g., OPN expression scores in tumor vs. normal tissues) and multivariate logistic regression to adjust for confounders (e.g., age, tumor stage) . For continuous data (e.g., qPCR results), use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Advanced Research Questions

Q. How do mTOR-independent pathways influence OPN regulation, and how can this affect inhibitor studies?

  • Mechanistic Insight : In tuberous sclerosis complex (TSC) models, TSC1/TSC2 loss suppresses OPN via SOX9 downregulation , independent of mTOR . To address this, use dual-pathway inhibitors (e.g., mTORC1/2 inhibitors + OPN inhibitor) or genetic models (e.g., SOX9-knockout cells) to dissect mTOR-dependent vs. -independent effects .

Q. How can researchers reconcile contradictory findings on OPN’s role as tumor-promoting or tumor-suppressing in different cancers?

  • Contextual Analysis :

  • Tumor type : OPN overexpression drives metastasis in breast and lung cancers but suppresses AKT in TSC-associated benign tumors . Use tissue-specific knockout models (e.g., Cre-Lox systems) to study context-dependent roles.
  • Genetic background : Account for OPN polymorphisms (e.g., -443C>T), which alter promoter activity and may modulate inhibitor efficacy . Stratify patient-derived xenografts (PDXs) by genotype to assess pharmacogenomic interactions .

Q. What strategies mitigate feedback mechanisms (e.g., Egr-1/OPN loop) during OPN inhibition?

  • Feedback Resolution : In vascular smooth muscle cells, OPN inhibition upregulates Egr-1 , reactivating OPN expression . Combine OPN inhibitors with Egr-1 suppressors (e.g., MEK/ERK inhibitors like PD98059) or use time-course experiments to monitor compensatory pathways .

Q. How do OPN genetic polymorphisms influence inhibitor response, and how should this be integrated into study design?

  • Polymorphism Impact : The -443C>T SNP increases OPN promoter activity, potentially reducing inhibitor efficacy in homozygous (TT) genotypes .

  • Study Design :
  • Pre-screen cohorts : Genotype patients/cell lines using TaqMan assays .
  • Stratified analysis : Compare inhibitor IC₅₀ values across genotypes (e.g., CC vs. TT) .

Q. What in vivo models are optimal for studying systemic effects of OPN inhibition?

  • Model Selection :

  • Xenografts : Use OPN-high cell lines (e.g., MDA-MB-231 for breast cancer) in immunodeficient mice. Monitor tumor growth via caliper measurements and metastasis via bioluminescence .
  • Genetic models : Tsc2+/- mice (for mTOR-independent OPN regulation) or OPN-knockout models to study compensatory pathways .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in OPN inhibitor experiments?

  • Guidelines :

  • Documentation : Follow Beilstein Journal protocols: report inhibitor batch numbers, storage conditions (-80°C in DMSO), and dilution methods .
  • Replicates : Perform ≥3 biological replicates with technical triplicates. Use platforms like PRIDE or GEO to share raw data (e.g., proteomics/RNA-seq) .

Q. What emerging techniques address cross-talk between OPN and pathways like AKT/ERK?

  • Advanced Methods :
  • Single-cell RNA-seq : Resolve heterogeneous OPN expression in tumor subpopulations .
  • Phosphoproteomics : Map kinase activity changes (e.g., AKT, ERK) post-inhibition using mass spectrometry .

Properties

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole

InChI

InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1

InChI Key

QRKZWJMHZFFVGH-RCGBBLIQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.